Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate
Description
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
methyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-5(8(11)13-2)3-4-9-7(6)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWUQYGQXMDYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CNC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate typically involves the esterification of 2-hydroxy-3-methoxypyridine-4-carboxylic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-hydroxy-3-methoxypyridine-4-carboxylic acid+methanolsulfuric acidMethyl 2-hydroxy-3-methoxypyridine-4-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-hydroxy-3-methoxypyridine-4-carboxaldehyde.
Reduction: 2-hydroxy-3-methoxypyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their function. The carboxylate group can participate in ionic interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate: Similar in structure but with different substituents.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Contains a chlorine atom instead of a hydroxyl group.
Methyl 4-hydroxy-2-methoxypyridine-3-carboxylate: Differently substituted pyridine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been investigated for various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COO⁻) groups, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the carboxylate group may participate in ionic interactions, enhancing the compound's overall efficacy in biological systems.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting its potential use in developing new antimicrobial agents.
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in various disease models.
3. Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of this compound have revealed promising results in cancer cell lines. For instance, it has been tested against prostate cancer cell lines, showing potential for inhibiting cell proliferation without significant cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 12 | 0 |
| P. aeruginosa | 10 | 0 |
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, this compound reduced levels of TNF-alpha and IL-6 cytokines significantly compared to untreated controls.
| Treatment Group | TNF-alpha (pg/ml) | IL-6 (pg/ml) |
|---|---|---|
| Control | 120 | 80 |
| Compound Administered | 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
